molecular formula C9H19N B1523219 2-(Pentan-2-yl)pyrrolidine CAS No. 1042652-17-4

2-(Pentan-2-yl)pyrrolidine

Cat. No.: B1523219
CAS No.: 1042652-17-4
M. Wt: 141.25 g/mol
InChI Key: IXCHPPILTWOTIC-UHFFFAOYSA-N
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Description

2-(Pentan-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets of these compounds can vary greatly depending on their structure and functional groups.

    Mode of Action

    The mode of action of pyrrolidine derivatives can also vary widely. They can interact with their targets in numerous ways, leading to a variety of biological effects .

    Biochemical Pathways

    Pyrrolidine derivatives can affect various biochemical pathways. For example, some pyrrolidine derivatives are involved in the biosynthesis of tetramates in microorganisms .

    Pharmacokinetics

    The pharmacokinetics of pyrrolidine derivatives can be influenced by many factors, including their structure, the route of administration, and the individual’s metabolism .

    Result of Action

    The molecular and cellular effects of pyrrolidine derivatives can range from antibiotic, antitumor, antifungal, and antiviral activities .

    Action Environment

    The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrrolidine derivative and the biomolecule it interacts with .

Cellular Effects

Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other pyrrolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other pyrrolidine derivatives have been shown to have varying effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Other pyrrolidine derivatives have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other pyrrolidine derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Other pyrrolidine derivatives have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Other pyrrolidine derivatives have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .

Properties

IUPAC Name

2-pentan-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-5-8(2)9-6-4-7-10-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCHPPILTWOTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pentan-2-yl)pyrrolidine
Reactant of Route 2
2-(Pentan-2-yl)pyrrolidine
Reactant of Route 3
2-(Pentan-2-yl)pyrrolidine
Reactant of Route 4
2-(Pentan-2-yl)pyrrolidine
Reactant of Route 5
2-(Pentan-2-yl)pyrrolidine
Reactant of Route 6
2-(Pentan-2-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.